
Protocol for the Synthesis of TL13-22 for
Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TL13-22

Cat. No.: B2854692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of TL13-22, a potent inhibitor of

Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.54 nM. TL13-22 serves as a crucial

negative control for studies involving the PROTAC (Proteolysis Targeting Chimera) degrader

TL13-12, as it binds to ALK with high affinity but does not induce its degradation. This protocol

is intended for research purposes to ensure the reliable and reproducible synthesis of TL13-22
for investigating ALK signaling pathways and the mechanisms of targeted protein degradation.

Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively

activated through genetic alterations, acts as an oncogenic driver in various cancers, including

non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Targeted

inhibition of ALK has proven to be an effective therapeutic strategy. More recently, the use of

PROTACs to induce the degradation of ALK has emerged as a promising approach to

overcome resistance to traditional inhibitors.

TL13-22 is an essential tool for researchers working with ALK PROTACs. It is structurally

analogous to the ALK-binding portion of the PROTAC TL13-12 but lacks the E3 ligase-

recruiting moiety. This allows for the specific dissection of biological effects arising from ALK
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inhibition versus ALK degradation. This protocol details the chemical synthesis of TL13-22,

enabling its production for in vitro and in vivo research applications.

Chemical Information
Compound

Name
CAS Number

Molecular

Formula

Molecular

Weight
SMILES String

TL13-22 2229036-65-9
C45H55ClN10O

9S
947.5 g/mol
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Synthesis Protocol
The synthesis of TL13-22 is based on the procedures outlined in the supplementary

information of Powell CE, et al., J. Med. Chem. 2018, 61(9), 4249-4255. The synthesis involves

the coupling of a linker to the ALK inhibitor, ceritinib (LDK378).

Materials
Ceritinib (LDK378)

1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene

N,N-Diisopropylethylamine (DIPEA)

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

Dimethylformamide (DMF)

Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Ethyl acetate (EtOAc)

Hexanes

Experimental Procedure
Step 1: Synthesis of the Linker-ALK Inhibitor Conjugate

To a solution of Ceritinib (1 equivalent) in dry DMF, add 1-(2-(2-(2-

aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene (1.2 equivalents) and DIPEA (3 equivalents).

Add BOP reagent (1.5 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous NaHCO3 and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield the nitro-substituted intermediate.

Step 2: Reduction of the Nitro Group
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Dissolve the product from Step 1 in a mixture of ethanol and water.

Add iron powder (5 equivalents) and ammonium chloride (5 equivalents).

Heat the reaction mixture to reflux for 2-4 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction to room temperature and filter through a pad of celite,

washing with ethanol.

Concentrate the filtrate under reduced pressure.

Partition the residue between ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate

to afford the amine intermediate.

Step 3: Final Coupling to Form TL13-22

To a solution of the amine intermediate from Step 2 (1 equivalent) in dry DMF, add 2-(2,6-

dioxopiperidin-3-yl)isoindoline-1,3-dione (1.1 equivalents) and DIPEA (3 equivalents).

Add HATU (1.3 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 12-16 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous NaHCO3 and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to

yield TL13-22 as the final product.
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Characterization Data
The final product should be characterized by standard analytical techniques to confirm its

identity and purity.

Analysis Expected Results

¹H NMR

The spectrum should be consistent with the

structure of TL13-22, showing characteristic

peaks for the aromatic, aliphatic, and linker

protons.

¹³C NMR

The spectrum should show the expected

number of carbon signals corresponding to the

structure of TL13-22.

Mass Spectrometry (HRMS)

The high-resolution mass spectrum should show

the molecular ion peak corresponding to the

exact mass of TL13-22 ([M+H]⁺).

Purity (HPLC)
The purity of the final compound should be

≥95% as determined by HPLC analysis.
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Caption: Synthetic workflow for the preparation of TL13-22.
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Click to download full resolution via product page

Caption: TL13-22 inhibits the ALK signaling pathway.

Conclusion
This protocol provides a comprehensive guide for the synthesis of TL13-22 for research use.

By following these procedures, researchers can reliably produce this valuable negative control

to accurately interpret studies involving ALK-targeted protein degradation. The provided

diagrams illustrate the synthetic route and the mechanism of action of TL13-22 in inhibiting the

ALK signaling cascade. Adherence to standard laboratory safety practices is essential during

all steps of the synthesis.

To cite this document: BenchChem. [Protocol for the Synthesis of TL13-22 for Research
Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2854692#protocol-for-synthesizing-tl13-22-for-
research-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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